pKa Difference vs. 3,5-Isomer in pH-Sensitive Applications
The 3,4-isomer exhibits a predicted pKa of 2.94±0.10, which is 0.72 units lower than the 3,5-isomer's predicted pKa of 3.66±0.10 . This indicates that the 3,4-isomer is a stronger acid and will be predominantly deprotonated at lower pH, potentially altering catalytic acid activity or binding interactions in pharmaceutical scaffolds compared to the 3,5-isomer.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 2.94 ± 0.10 |
| Comparator Or Baseline | 3,5-Diaminobenzotrifluoride (CAS 368-53-6): 3.66 ± 0.10 |
| Quantified Difference | ΔpKa = 0.72 (3,4-isomer more acidic) |
| Conditions | ACD/Labs Percepta Platform prediction (both isomers) |
Why This Matters
A 0.72 pKa unit difference shifts the protonation equilibrium by approximately a factor of 5 at a given pH, which is significant for acid-catalyzed reactions and for binding to biological targets where amine protonation state determines affinity.
